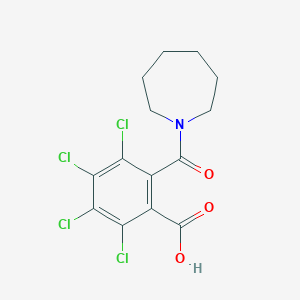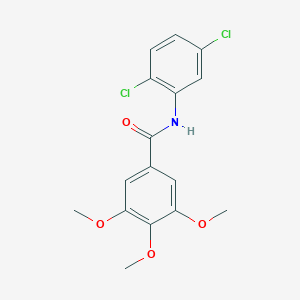![molecular formula C23H26ClNO3 B3453134 3-(4-chlorophenyl)-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acrylamide](/img/structure/B3453134.png)
3-(4-chlorophenyl)-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acrylamide
Übersicht
Beschreibung
3-(4-chlorophenyl)-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acrylamide, also known as CP-544326, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic properties. This compound belongs to the class of acrylamide derivatives and has been shown to exhibit promising results in various preclinical studies.
Wirkmechanismus
The mechanism of action of 3-(4-chlorophenyl)-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acrylamide involves its binding to specific receptors or enzymes involved in various cellular processes. For example, in oncology, this compound has been shown to inhibit the activity of the enzyme p70S6K, which is involved in the regulation of cell proliferation and survival. In neurology, this compound has been shown to modulate the activity of the neurotransmitter systems glutamate and dopamine, which are involved in cognitive function and memory. In psychiatry, this compound has been shown to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in preclinical studies. In oncology, this compound has been shown to inhibit the growth of tumor cells and induce apoptosis, or programmed cell death. In neurology, this compound has been shown to improve cognitive function and memory in animal models. In psychiatry, this compound has been shown to reduce anxiety and depression-like behaviors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(4-chlorophenyl)-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acrylamide is its specificity for certain receptors or enzymes, which allows for targeted modulation of specific cellular processes. However, a limitation of this compound is its relatively low potency and efficacy compared to other compounds with similar mechanisms of action.
Zukünftige Richtungen
For research on 3-(4-chlorophenyl)-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acrylamide include further investigation of its potential therapeutic applications in oncology, neurology, and psychiatry. In oncology, future research could focus on optimizing the dosing and administration of this compound to maximize its efficacy and minimize side effects. In neurology, future research could focus on developing more potent and selective derivatives of this compound that exhibit improved cognitive enhancing properties. In psychiatry, future research could focus on investigating the potential of this compound to treat other psychiatric disorders, such as schizophrenia and bipolar disorder.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acrylamide has been investigated for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and psychiatry. In oncology, this compound has been shown to inhibit the growth of tumor cells by targeting specific pathways involved in cell proliferation and survival. In neurology, this compound has been studied for its potential to improve cognitive function and memory by modulating neurotransmitter systems in the brain. In psychiatry, this compound has been investigated for its potential to treat anxiety and depression by targeting specific receptors in the brain.
Eigenschaften
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClNO3/c1-27-20-11-8-18(15-21(20)28-2)23(13-3-4-14-23)16-25-22(26)12-7-17-5-9-19(24)10-6-17/h5-12,15H,3-4,13-14,16H2,1-2H3,(H,25,26)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQGALDDBHQQEM-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)CNC(=O)C=CC3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)CNC(=O)/C=C/C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-methylphenyl)sulfonyl]-4'-nitrobiphenyl](/img/structure/B3453051.png)

![2-[(4-methylphenyl)sulfonyl]-N-1-naphthylhydrazinecarboxamide](/img/structure/B3453057.png)
![2-[(3,4-dichlorophenyl)sulfonyl]-1,4-phenylene diacetate](/img/structure/B3453067.png)
![2-[(4-nitrobenzoyl)amino]-N-phenylbenzamide](/img/structure/B3453070.png)
![N-(4-chlorophenyl)-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B3453075.png)

![4-chloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B3453090.png)

![1-chloro-4-{[4-(4-chlorophenoxy)phenyl]sulfonyl}benzene](/img/structure/B3453107.png)
![4-({[5-(4-bromophenyl)-2-furyl]methylene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3453114.png)
![N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3453141.png)
![N-(2-ethylphenyl)-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3453144.png)
